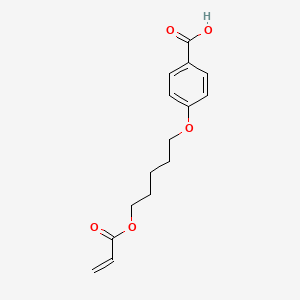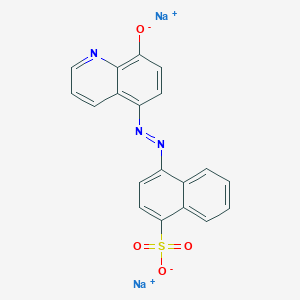
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde is an organic compound that belongs to the xanthene family Xanthenes are known for their tricyclic structure consisting of two benzene rings fused to a pyran ring This particular compound features a methoxy group at the 4-position and an acetaldehyde group at the 9-position of the xanthene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-9H-xanthen-9-yl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and phthalic anhydride.
Cyclization: The initial step involves the cyclization of 4-methoxybenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. This reaction forms 4-methoxy-9H-xanthen-9-one.
Reduction: The 4-methoxy-9H-xanthen-9-one is then reduced to 4-methoxy-9H-xanthen-9-ol using a reducing agent like sodium borohydride.
Oxidation: Finally, the 4-methoxy-9H-xanthen-9-ol is oxidized to this compound using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the cyclization and reduction steps to handle large quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems for the oxidation step to ensure efficient and consistent production.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Hydrochloric acid (HCl) for demethylation followed by nucleophiles like ammonia (NH₃) or hydroxylamine (NH₂OH).
Major Products
Oxidation: (4-Methoxy-9H-xanthen-9-yl)acetic acid.
Reduction: (4-Methoxy-9H-xanthen-9-yl)methanol.
Substitution: 4-Hydroxy-9H-xanthen-9-yl)acetaldehyde or (4-Amino-9H-xanthen-9-yl)acetaldehyde.
科学的研究の応用
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which exhibits fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of materials with specific optical properties, such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of (4-Methoxy-9H-xanthen-9-yl)acetaldehyde involves its interaction with various molecular targets and pathways:
Fluorescence: The xanthene core allows the compound to absorb light and emit fluorescence, making it useful as a fluorescent probe.
Biological Activity: The compound’s methoxy and aldehyde groups can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.
Therapeutic Effects: The compound’s structure allows it to interact with cellular components, leading to potential anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
(4-Hydroxy-9H-xanthen-9-yl)acetaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Amino-9H-xanthen-9-yl)acetaldehyde: Similar structure but with an amino group instead of a methoxy group.
(4-Methoxy-9H-xanthen-9-yl)methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
Uniqueness
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde is unique due to its specific combination of a methoxy group and an aldehyde group on the xanthene core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
820210-84-2 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
2-(4-methoxy-9H-xanthen-9-yl)acetaldehyde |
InChI |
InChI=1S/C16H14O3/c1-18-15-8-4-6-13-11(9-10-17)12-5-2-3-7-14(12)19-16(13)15/h2-8,10-11H,9H2,1H3 |
InChIキー |
ALTQVBVUIBZIPQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1OC3=CC=CC=C3C2CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)




![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)

![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)


![4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)
